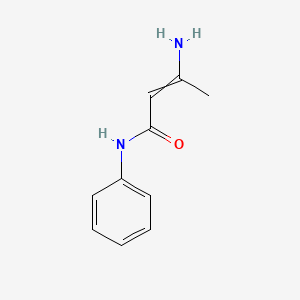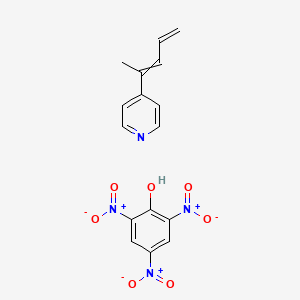
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a complex organic compound that combines the structural elements of both 4-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the coupling with 4-Penta-2,4-dien-2-ylpyridine. The nitration process requires a mixture of concentrated sulfuric acid and nitric acid under controlled conditions to introduce nitro groups onto the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where phenol is treated with nitrating agents. The subsequent coupling reaction with 4-Penta-2,4-dien-2-ylpyridine is carried out under specific conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro groups on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine water and dilute nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups on the phenol ring play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dye production.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Nitrobenzene: Employed in the synthesis of aniline and other chemicals.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
60499-05-0 |
|---|---|
Fórmula molecular |
C16H14N4O7 |
Peso molecular |
374.30 g/mol |
Nombre IUPAC |
4-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-4-9(2)10-5-7-11-8-6-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
Clave InChI |
VJWBQQMJFUBRJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C)C1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


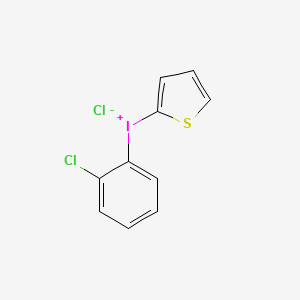

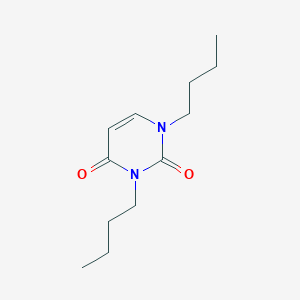
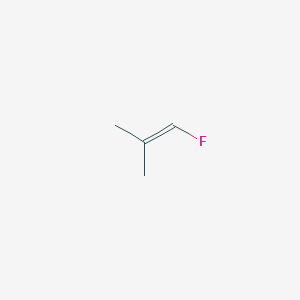
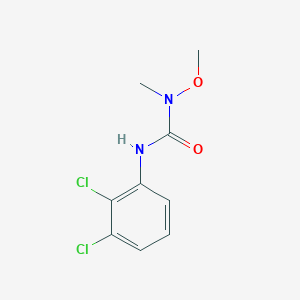

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
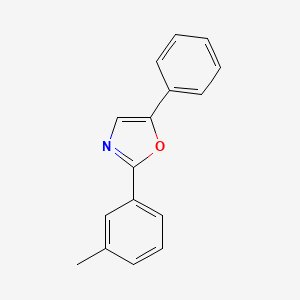
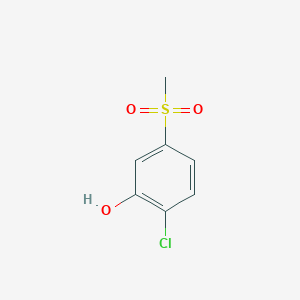
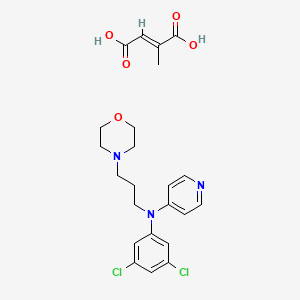
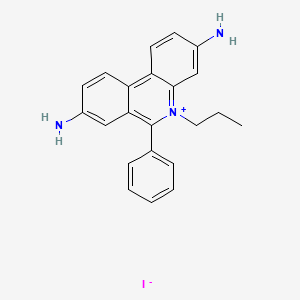
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
